

# One-Pot Synthesis of 4-Pyrimidone-2-Thioether Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: *pyrimidine-2-thiol*

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## Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 4-pyrimidone-2-thioether derivatives. These compounds are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various biologically active molecules, including the KRAS G12C inhibitor, adagrasib.<sup>[1][2][3][4][5]</sup> The featured method is a sequential base- and acid-mediated condensation of S-alkylisothiureas with  $\beta$ -ketoesters, which offers high yields, mild reaction conditions, and excellent functional group tolerance.<sup>[1][2][4]</sup> This approach circumvents the issues associated with traditional multi-step syntheses, such as overalkylation and the need for protecting groups.<sup>[1][2][5]</sup>

## Introduction

The pyrimidine ring is a fundamental scaffold in a vast array of bioactive compounds and approved drugs.<sup>[1][4]</sup> Specifically, 2,4-difunctionalized pyrimidines are present in therapeutics such as the HIV medication Rilpivirine and the cancer drug Adagrasib.<sup>[1][5]</sup> The 4-pyrimidone-2-thioether core provides a versatile platform for introducing diverse functionalities at the 2- and 4-positions regioselectively.<sup>[1][4]</sup> Traditional synthesis of these derivatives often involves a two-step process of condensation with thiourea followed by alkylation, which can be inefficient and lead to impurities.<sup>[2]</sup> The one-pot methodology presented here streamlines the synthesis, making it a highly attractive route for drug discovery and development.<sup>[1][2][4]</sup>

## Experimental Protocols

### General Protocol for One-Pot Synthesis of 4-Pyrimidone-2-Thioether Derivatives

This protocol is based on the base/acid-mediated condensation of an S-alkylisothiuronium salt with a  $\beta$ -ketoester.<sup>[1][2][5]</sup>

#### Materials:

- S-alkylisothiuronium salt (e.g., S-methylisothiuronium iodide) (1.1 equiv.)
- $\beta$ -ketoester (1.0 equiv.)
- 2-Methyltetrahydrofuran (2-MeTHF) (to make a 0.33 M solution with respect to the  $\beta$ -ketoester)
- N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.)
- Trifluoromethanesulfonic acid (TfOH) (1.0 equiv.)

#### Procedure:

##### Stage 1: Base-Mediated Condensation

- To a solution of the S-alkylisothiuronium salt (1.1 equiv.) and the  $\beta$ -ketoester (1.0 equiv.) in 2-MeTHF (0.33 M), cooled to 0 °C, add DIPEA (1.1 equiv.) dropwise.
- Stir the reaction mixture at 0 °C for 18 hours.

##### Stage 2: Acid-Mediated Cyclization and Dehydration

- To the reaction mixture from Stage 1, add TfOH (1.0 equiv.) dropwise at 0 °C.
- Heat the reaction mixture to 50 °C over 30 minutes.
- Stir the reaction at 50 °C for 3-5 hours until the reaction is complete (monitor by HPLC or TLC).

- Upon completion, proceed with standard aqueous work-up and purification (e.g., extraction and crystallization or chromatography) to isolate the desired 4-pyrimidone-2-thioether derivative.

## Data Presentation

### Substrate Scope of S-Alkylisothiureas

The one-pot synthesis is compatible with a variety of S-alkylisothiureas, affording good to excellent yields.

Entry	R Group	Isolated Yield (%)
1	Methyl	69
2	Ethyl	84
3	n-Propyl	85
4	iso-Propyl	94
5	n-Butyl	73
6	sec-Butyl	91
7	Dodecyl	85
8	Cyclopentyl	87
9	Cyclohexyl	60
10	Benzyl	75

Table 1: Isolated yields for the one-pot synthesis with various S-alkylisothiureas. Data sourced from Lu et al. (2024).<sup>[1][5]</sup>

### Substrate Scope of $\beta$ -Ketoesters

The reaction also demonstrates broad compatibility with various  $\beta$ -ketoesters.

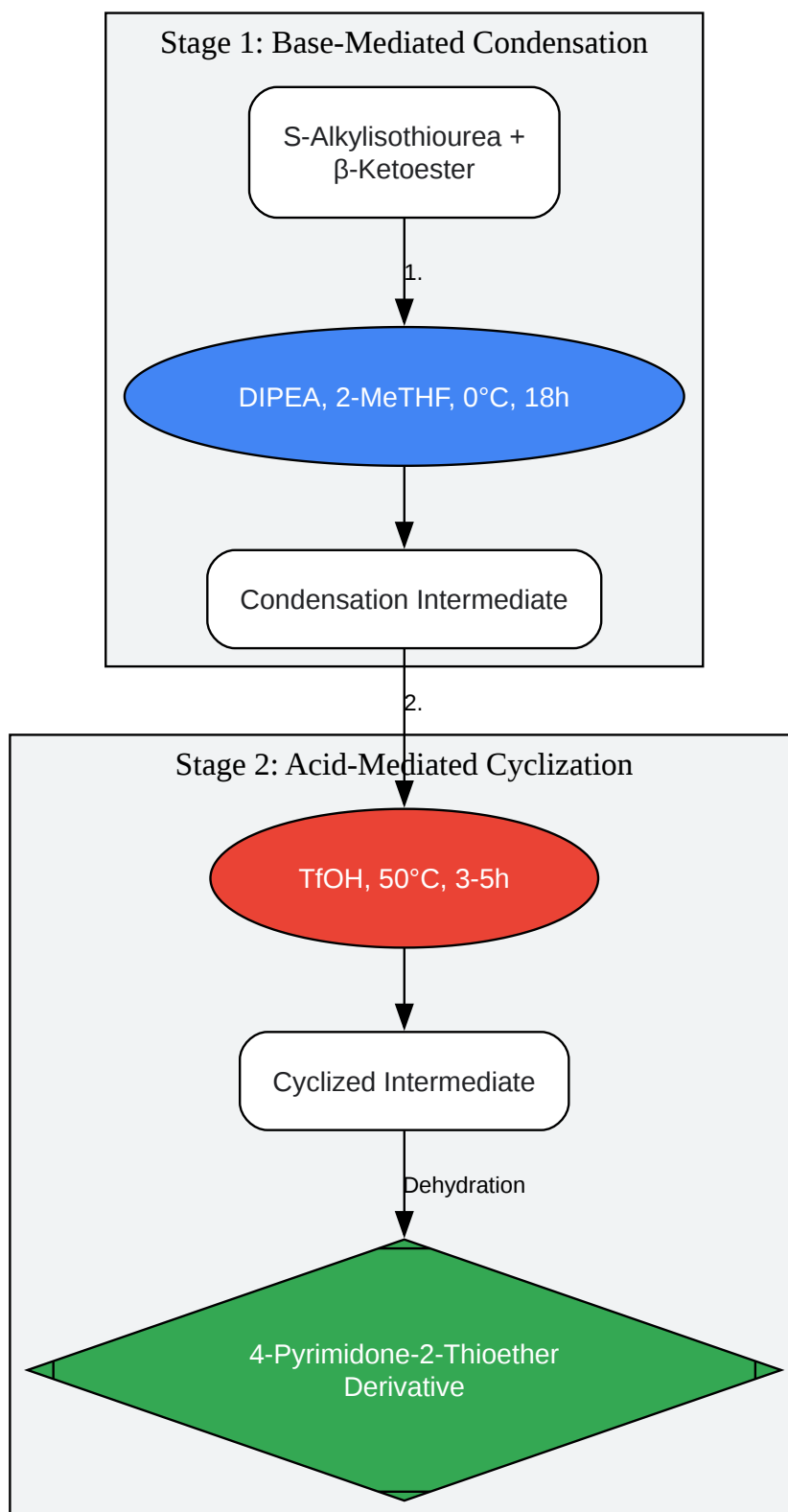
Entry	$\beta$ -Ketoester	Product	Isolated Yield (%)
1	Ethyl benzoylacetate	6-phenyl-2-(methylthio)pyrimidin-4(3H)-one	85
2	Ethyl 2-acetyl-2-phenylacetate	5-phenyl-6-methyl-2-(methylthio)pyrimidin-4(3H)-one	78
3	Ethyl 2-(4-fluorobenzoyl)acetate	6-(4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one	82
4	2-Acetyl- $\gamma$ -butyrolactone	5,6-dihydro-2-(methylthio)furo[2,3-d]pyrimidin-4(3H)-one	70

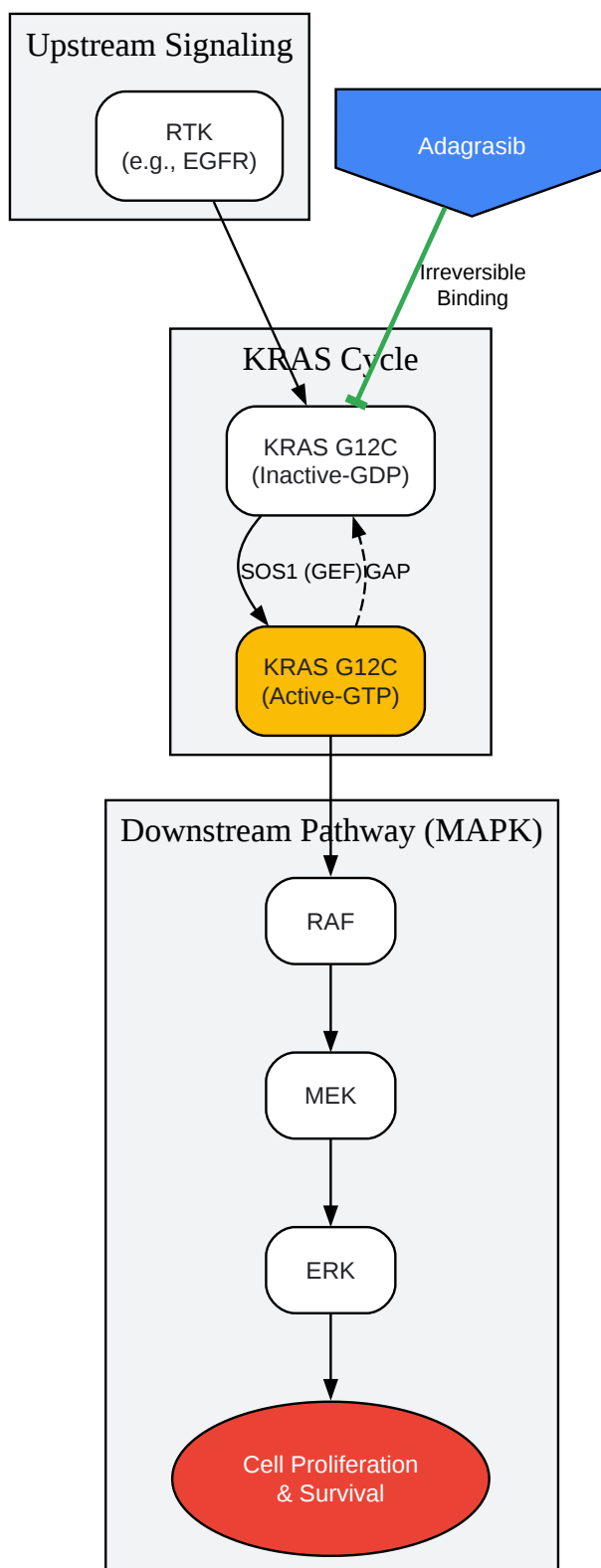
Table 2: Isolated yields for the one-pot synthesis with various  $\beta$ -ketoesters. Data adapted from Lu et al. (2024).[\[1\]](#)[\[5\]](#)

## Visualizations

### Experimental Workflow

The following diagram illustrates the one-pot, two-stage synthesis of 4-pyrimidone-2-thioether derivatives.





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